molecular formula C13H13NO4S2 B11594476 S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate CAS No. 303104-27-0

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate

Cat. No.: B11594476
CAS No.: 303104-27-0
M. Wt: 311.4 g/mol
InChI Key: GVEYPJAUIPUSIP-UHFFFAOYSA-N
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Description

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxoisoindolinyl group, an ethyl carbonodithioate moiety, and an ethoxyethyl linkage. Its distinct chemical properties make it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate typically involves multiple steps. One common method starts with the preparation of the dioxoisoindolinyl intermediate. This intermediate is then reacted with ethyl carbonodithioate under specific conditions to form the desired product.

  • Preparation of Dioxoisoindolinyl Intermediate

      Starting Material: Phthalimide

      Reagent: Trichloroisocyanuric acid (TCCA)

      Conditions: Room temperature, aqueous medium

      Reaction: Phthalimide is converted to N-chloro derivative using TCCA.

  • Formation of this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate is used as a reagent for the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a versatile tool in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development and as a diagnostic tool.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, protein function, and other cellular processes. The exact pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate stands out due to its specific combination of functional groups. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .

Biological Activity

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate is a compound characterized by its unique molecular structure, which includes a dioxoisoindoline moiety and carbonodithioate functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H9NO3S2C_{11}H_{9}NO_{3}S_{2}, indicating the presence of sulfur and nitrogen alongside carbon, hydrogen, and oxygen. The compound's synthesis often involves reactions utilizing xanthate derivatives, emphasizing its complexity and precision in organic chemistry .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, insights can be drawn from studies on similar compounds:

  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may be attributed to the ability of the compound to scavenge ROS, thereby protecting cells from oxidative damage.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in the proliferation of cancer cells or pathogens.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
S-(1,3-Dioxoisoindolin-2-yl) O-methyl carbonodithioateContains methyl instead of ethylPotentially different solubility and reactivity
S-(1-(1,3-dioxoisoindolin-2-yl)-3-(methoxymethyl)-4-oxopentyl) O-methyl carbonodithioateMore complex side chainMay exhibit enhanced biological activity due to additional functional groups
Ethyl (S)-(3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoateHydroxy group introduces polarityCould have different pharmacokinetic properties

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds .

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides valuable insights:

  • Anticancer Studies : Research has indicated that dioxoisoindoline derivatives can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .
  • Antimicrobial Activity : A study demonstrated that certain carbonodithioates exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Toxicological Assessments : Toxicity evaluations reveal that while some derivatives show promise as therapeutic agents, they also exhibit varying degrees of cytotoxicity that necessitate careful consideration in drug development .

Properties

CAS No.

303104-27-0

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

O-ethyl 2-(1,3-dioxoisoindol-2-yl)oxyethylsulfanylmethanethioate

InChI

InChI=1S/C13H13NO4S2/c1-2-17-13(19)20-8-7-18-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6H,2,7-8H2,1H3

InChI Key

GVEYPJAUIPUSIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCCON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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